![molecular formula C14H23NO4 B1290404 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate CAS No. 203662-61-7](/img/structure/B1290404.png)

6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

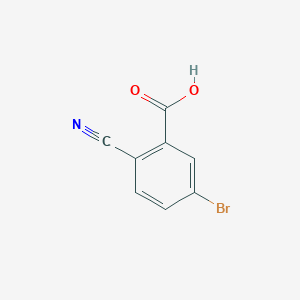

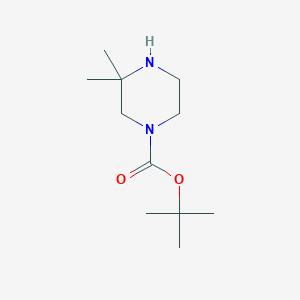

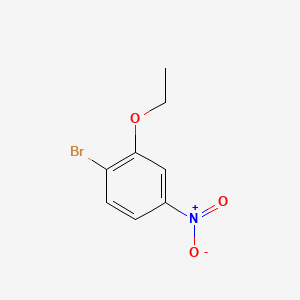

“6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate” is a chemical compound with the molecular formula C14H23NO4 . Its molecular weight is approximately 269.34 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(17)15-6-5-14(9-15)7-10(8-14)11(16)18-4/h10H,5-9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique

Chemical Structure and Properties

“6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate” is a chemical compound with the CAS Number: 203662-61-7 . It has a molecular weight of 269.34 . The compound is typically stored in a refrigerator and has a physical form of liquid .

Potential Application in Agriculture

There is a study that examined the effects of benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) on the germination, seedling growth, and development of flue-cured tobacco . Although this study does not directly involve “6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate”, it does involve a similar compound and may suggest potential applications in agriculture.

Method of Application

The study investigated the function of benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) by analyzing leaf transcriptomes and metabolomes and soil microbial communities .

Results

The compounds significantly inhibited flue-cured tobacco seed germination, with distinct concentration-dependent effects . Both compounds induced senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system .

Potential Application in Antitubercular Drugs

A study identified a potent nitrofuran antitubercular lead by exploring diverse variants of the molecular periphery, including various azole substituents .

Method of Application

The study elaborated a small set of twelve compounds of a nitrofuran carboxamide chemotype from a readily available 2,6-diazaspiro [3.4]octane building block .

Results

As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .

Potential Application in Chemical Synthesis

This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Safety And Hazards

Propriétés

IUPAC Name |

6-O-tert-butyl 2-O-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-6-5-14(9-15)7-10(8-14)11(16)18-4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXOUCHGCDBQPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

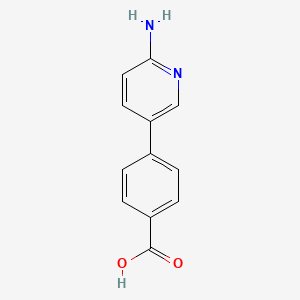

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)